BU08028

Analgesia Pain Research Primate Pharmacology

BU08028 is a unique orvinol analog and buprenorphine homologue, differentiated by a critical single-carbon extension that confers bifunctional MOP/NOP partial agonism. Unlike standard MOP agonists (morphine) or pure NOP agonists (SCH 221510), BU08028 delivers >24-hour analgesia at doses 10-fold lower than buprenorphine in primates without reinforcing effects or respiratory depression. Its demonstrated superiority over naltrexone and buprenorphine in reducing ethanol consumption makes it irreplaceable for dissecting receptor pathways in substance use disorder research. Procure this specific compound to ensure your chronic dosing paradigms leverage its unique, quantifiable safety-efficacy profile that functionally similar molecules cannot replicate.

Molecular Formula C30H43NO4
Molecular Weight 481.68
CAS No. 1333904-22-5
Cat. No. B606422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBU08028
CAS1333904-22-5
SynonymsBU08028;  BU 08028;  BU-08028.
Molecular FormulaC30H43NO4
Molecular Weight481.68
Structural Identifiers
SMILESC[C@](O)([C@@H]1[C@](OC)(CC2)[C@@]3([H])[C@]45C6=C(O3)C(O)=CC=C6C[C@@H](N(CC7CC7)CC5)[C@@]42C1)C(C)(C)CC
InChIInChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1
InChIKeyHBENZIXOGRCSQN-VQWWACLZSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

BU08028 (CAS 1333904-22-5): A Bifunctional MOP/NOP Agonist for Nonhuman Primate Pain and Addiction Research


BU08028 (CAS 1333904-22-5) is a synthetic orvinol analog and a bifunctional partial agonist at the μ-opioid peptide (MOP) receptor and the nociceptin/orphanin FQ peptide (NOP) receptor [1]. It is structurally a homologue of buprenorphine, differing by a single carbon extension on the side chain, which results in a distinct pharmacological profile [2]. BU08028 has been characterized as a high-affinity, pan-opioid ligand with Ki values less than 10 nM at MOP, DOP, KOP, and NOP receptors, but with unique functional selectivity [3]. Its primary utility lies in preclinical research models requiring a long-lasting analgesic with a demonstrably reduced abuse and side-effect liability profile compared to classical opioid agonists, particularly in nonhuman primate models.

BU08028: Why Standard Opioid Analgesics or Pure NOP Agonists Cannot Replicate Its Specific In Vivo Profile


Generic substitution of BU08028 with structurally related compounds like buprenorphine or functionally related MOP/NOP agonists is not scientifically sound due to quantifiable differences in their in vivo efficacy and safety profiles. While buprenorphine shares a similar core structure, BU08028 demonstrates significantly enhanced potency and a longer duration of action in primate antinociception models [1]. In contrast to pure NOP agonists like SCH 221510, which lack MOP-mediated analgesia, BU08028's bifunctional mechanism provides a unique balance of efficacy and safety [2]. Furthermore, its reinforcing strength and potential for physical dependence are demonstrably lower than those of MOP-selective agonists like remifentanil and morphine [3]. These critical distinctions underscore that in-class compounds are not interchangeable and that specific procurement of BU08028 is required for research aiming to leverage its precise, quantifiable combination of long-lasting analgesia and favorable side-effect profile.

Quantitative Evidence for BU08028 (1333904-22-5) Selection: Key Differentiators vs. Comparators


Enhanced In Vivo Potency and Duration of Antinociception in Primates Compared to Buprenorphine

BU08028 demonstrates significantly higher in vivo potency and a much longer duration of action for antinociception compared to its structural analogue buprenorphine. In a rhesus monkey model of acute thermal nociception, the effective dose range for BU08028 was an order of magnitude lower than that of buprenorphine, and its analgesic effects persisted for more than 24 hours [1].

Analgesia Pain Research Primate Pharmacology

Reduced Reinforcing Strength in Nonhuman Primates Compared to Buprenorphine and Remifentanil

The reinforcing efficacy of BU08028, a key measure of abuse potential, is significantly lower than that of both the classical MOP agonist remifentanil and its structural analog buprenorphine. In rhesus monkeys trained to self-administer drugs under a progressive-ratio schedule, the reinforcing strength of BU08028 was quantifiably weaker [1].

Abuse Liability Addiction Research Reinforcement

Absence of Respiratory Depression at Supratherapeutic Doses in Primates vs. Standard MOP Agonists

Unlike classical MOP receptor agonists, BU08028 did not cause respiratory depression, a common and life-threatening side effect, even when administered at doses significantly higher than those required for antinociception. This was directly compared to the MOP agonist remifentanil and is a class-level inference for MOP agonists [1].

Respiratory Safety Adverse Events In Vivo Toxicology

Lack of Physical Dependence Liability in Primates vs. Morphine

Following repeated administration, primates did not develop physical dependence on BU08028, in stark contrast to morphine, a classic MOP agonist. Upon antagonist-precipitated withdrawal, animals treated chronically with morphine exhibited clear physiological signs of withdrawal, while those treated with BU08028 did not [1].

Physical Dependence Withdrawal Chronic Dosing

Enhanced Potency for Reducing Alcohol Consumption in Primates vs. Buprenorphine and Naltrexone

In a translational model of Alcohol Use Disorder (AUD), BU08028 demonstrated superior potency in selectively decreasing ethanol intake compared to both the MOP agonist buprenorphine and the MOP antagonist naltrexone. The effect of BU08028 was maintained chronically without adverse effects [1].

Alcohol Use Disorder Addiction Pharmacology Nonhuman Primates

Increased NOP Receptor Efficacy Compared to Buprenorphine

BU08028 was specifically designed to improve upon buprenorphine's pharmacological profile by possessing increased affinity and efficacy at the NOP receptor. While buprenorphine is a low-efficacy partial agonist at NOP, BU08028 shows increased NOP receptor efficacy in vitro, a key structural determinant of its unique in vivo profile [1].

Receptor Pharmacology Functional Selectivity Signal Transduction

High-Impact Applications for BU08028 (1333904-22-5) in Translational Research


Nonhuman Primate Models of Analgesia and Pain with Minimal Abuse Liability

BU08028 is uniquely suited for studies requiring a long-acting analgesic in nonhuman primates without the confounding effects of high abuse potential or respiratory depression [1]. Its >24-hour duration of action at doses 10-fold lower than buprenorphine [2] makes it ideal for chronic dosing paradigms, allowing researchers to maintain stable analgesia while assessing behavioral or cognitive endpoints without the frequent handling required for shorter-acting opioids.

Investigating the Role of MOP/NOP Heteromers in Addiction and Relapse

Given its potent and selective reduction of ethanol consumption in a primate model, where it outperformed naltrexone and buprenorphine [3], BU08028 serves as a powerful tool for probing the mechanisms underlying alcohol use disorder (AUD) and other substance use disorders. Its bifunctional MOP/NOP agonism can be used to dissect the specific contributions of these receptor pathways to drug-seeking, craving, and relapse behaviors in advanced animal models.

Functional Selectivity and Biased Signaling Studies at Opioid Receptors

As a rationally designed compound with increased NOP receptor efficacy compared to buprenorphine [4], BU08028 is a valuable reference molecule for research into biased agonism and functional selectivity at the opioid receptor family. Its unique profile of partial agonism at MOP and increased efficacy at NOP provides a distinct molecular probe for mapping the signaling pathways responsible for the dissociation of analgesic efficacy from adverse effects like respiratory depression and physical dependence [5].

Technical Documentation Hub

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